Cas no 1286208-73-8 ((R)-1-(4-Bromobenzyl)pyrrolidin-3-amine dihydrochloride)

(R)-1-(4-Bromobenzyl)pyrrolidin-3-amine dihydrochloride Chemical and Physical Properties
Names and Identifiers
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- (R)-1-(4-Bromobenzyl)pyrrolidin-3-aminedihydrochloride
- (R)-1-(4-Bromobenzyl)pyrrolidin-3-amine dihydrochloride
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- Inchi: 1S/C11H15BrN2.2ClH/c12-10-3-1-9(2-4-10)7-14-6-5-11(13)8-14;;/h1-4,11H,5-8,13H2;2*1H/t11-;;/m1../s1
- InChI Key: JIXOPTKQXMLVRF-NVJADKKVSA-N
- SMILES: BrC1C=CC(=CC=1)CN1CC[C@H](C1)N.Cl.Cl
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 178
- Topological Polar Surface Area: 29.3
(R)-1-(4-Bromobenzyl)pyrrolidin-3-amine dihydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1695208-1g |
(r)-1-(4-Bromobenzyl)pyrrolidin-3-amine dihydrochloride |
1286208-73-8 | 98% | 1g |
¥5418.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1695208-250mg |
(r)-1-(4-Bromobenzyl)pyrrolidin-3-amine dihydrochloride |
1286208-73-8 | 98% | 250mg |
¥2528.00 | 2024-08-09 | |
Chemenu | CM492728-1g |
(R)-1-(4-Bromobenzyl)pyrrolidin-3-aminedihydrochloride |
1286208-73-8 | 97% | 1g |
$370 | 2024-08-02 | |
Fluorochem | 064251-1g |
R)-1-(4-Bromobenzyl)pyrrolidin-3-aminedihydrochloride |
1286208-73-8 | 95% | 1g |
£330.00 | 2022-03-01 |
(R)-1-(4-Bromobenzyl)pyrrolidin-3-amine dihydrochloride Related Literature
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Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736
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Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614
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Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596
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Yuan Chen,Xue-Rui Wei,Ru Sun,Yu-Jie Xu Anal. Methods, 2019,11, 3523-3531
Additional information on (R)-1-(4-Bromobenzyl)pyrrolidin-3-amine dihydrochloride
Comprehensive Overview of (R)-1-(4-Bromobenzyl)pyrrolidin-3-amine Dihydrochloride (CAS No. 1286208-73-8)
(R)-1-(4-Bromobenzyl)pyrrolidin-3-amine dihydrochloride (CAS No. 1286208-73-8) is a chiral organic compound with significant potential in pharmaceutical research and development. This compound, characterized by its pyrrolidine core and 4-bromobenzyl substitution, has garnered attention due to its structural uniqueness and potential applications in drug discovery. Researchers and chemists frequently search for "synthesis of (R)-1-(4-Bromobenzyl)pyrrolidin-3-amine" or "CAS 1286208-73-8 applications," reflecting its growing relevance in medicinal chemistry.
The compound's dihydrochloride salt form enhances its stability and solubility, making it suitable for various experimental protocols. Its chiral center at the pyrrolidine ring is particularly noteworthy, as enantiopure compounds like this often exhibit distinct biological activities. Recent trends in AI-driven drug design and computational chemistry have further highlighted the importance of such structurally defined molecules, with queries like "role of chiral amines in drug development" becoming increasingly common in scientific literature.
From a synthetic perspective, (R)-1-(4-Bromobenzyl)pyrrolidin-3-amine dihydrochloride serves as a valuable intermediate for the preparation of more complex molecules. Its bromobenzyl moiety offers a versatile handle for further functionalization through cross-coupling reactions, a topic frequently explored in "Pd-catalyzed transformations of bromoarenes" research. The compound's physicochemical properties, including its molecular weight (C11H15BrN2·2HCl) and hydrogen bonding capacity, are critical for researchers optimizing drug-like properties in their projects.
In the context of current pharmaceutical trends, this compound aligns with the industry's focus on targeted therapies and precision medicine. The presence of both amine and aromatic bromine functionalities makes it particularly interesting for developing CNS-active compounds, a area receiving substantial attention in neurological disorder research. Scientific discussions often include questions about "blood-brain barrier penetration of pyrrolidine derivatives" or "structure-activity relationships of benzylamine compounds," demonstrating the compound's relevance to cutting-edge research.
Quality control and characterization of CAS 1286208-73-8 typically involve advanced analytical techniques. Researchers frequently search for "HPLC methods for chiral amine analysis" or "spectroscopic characterization of dihydrochloride salts," underscoring the importance of proper compound verification. The compound's crystalline nature and salt formation characteristics are particularly important for pharmaceutical formulation scientists working on drug delivery systems.
From a regulatory standpoint, while (R)-1-(4-Bromobenzyl)pyrrolidin-3-amine dihydrochloride itself has no restrictions, researchers should be aware of evolving guidelines surrounding bromoaromatic compounds in general. The scientific community continues to investigate "green chemistry approaches to amine synthesis" and "sustainable bromination methods," reflecting broader environmental concerns in chemical research.
The commercial availability of this compound has increased in recent years, with suppliers often listing it under alternative names like "(R)-4-Bromo-N-(pyrrolidin-3-ylmethyl)benzenamine dihydrochloride." This naming variation sometimes leads to search queries about "nomenclature of substituted pyrrolidines" or "IUPAC naming of benzylamine derivatives." Proper identification is crucial for researchers comparing products from different vendors.
In conclusion, (R)-1-(4-Bromobenzyl)pyrrolidin-3-amine dihydrochloride represents an important building block in modern pharmaceutical chemistry. Its unique structural features, combined with current research trends in chiral drug development and fragment-based drug design, ensure its continued relevance. As the scientific community addresses questions about "optimizing amine-containing pharmacophores" and "designing selective enzyme inhibitors," compounds like this will remain at the forefront of medicinal chemistry innovation.
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